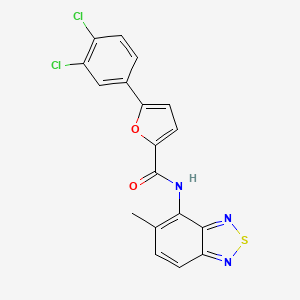![molecular formula C30H19ClN2O2 B11562318 2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an aminophenyl group, a chlorophenyl group, and a phenyl group attached to a benzo[f]isoindole core. The compound’s structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction.
Introduction of Substituents: The aminophenyl, chlorophenyl, and phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic aldehydes under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-AMINOPHENYLQUINAZOLINE-4-AMINE: Shares the aminophenyl group and exhibits similar biological activities.
ISOINDOLE-CONTAINING PHAKELLISTATIN 2 ANALOGS: These compounds also contain the isoindole core and have been studied for their antitumor activities.
Uniqueness
2-(2-AMINOPHENYL)-1-(4-CHLOROPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is unique due to its specific combination of substituents and the resulting chemical properties
Properties
Molecular Formula |
C30H19ClN2O2 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-(2-aminophenyl)-3-(4-chlorophenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C30H19ClN2O2/c31-20-16-14-19(15-17-20)28-26-25(29(34)21-10-4-5-11-22(21)30(26)35)27(18-8-2-1-3-9-18)33(28)24-13-7-6-12-23(24)32/h1-17H,32H2 |
InChI Key |
LVPITOWQAQYQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4N)C5=CC=C(C=C5)Cl)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562240.png)
![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B11562243.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562256.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11562260.png)
![2-(2-Cyanophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11562262.png)
![5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11562265.png)

![2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11562275.png)
![2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11562277.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11562282.png)
![N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline](/img/structure/B11562283.png)
![4-amino-N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11562289.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
